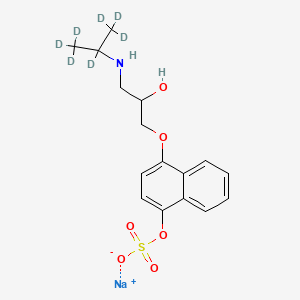

rac 4-Sulfoxy Propranolol-d7 Sodium Salt

Description

Overview of Propranolol's Metabolic Pathways and Key Metabolites

The biotransformation of propranolol (B1214883) is complex, involving numerous enzymatic reactions that can be broadly categorized into Phase I and Phase II metabolism. fu-berlin.de These processes work sequentially to convert the lipophilic drug into more water-soluble compounds that can be easily eliminated from the body. fu-berlin.de Approximately 90% of a propranolol dose is recovered in the urine as various metabolites. fu-berlin.de

Phase I metabolism of propranolol primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgneu.edu.tr The three main pathways are:

Aromatic Hydroxylation: This is a major pathway, predominantly resulting in the formation of 4-hydroxypropranolol (B128105). wikipedia.orgclinpgx.org This reaction is mainly catalyzed by the CYP2D6 enzyme, with some contribution from CYP1A2. clinpgx.orgnih.gov Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed. fu-berlin.demdpi.com

N-Dealkylation (or N-Desisopropylation): This pathway involves the removal of the isopropyl group from the side chain, leading to the formation of N-desisopropylpropranolol. fu-berlin.declinpgx.org This process is primarily mediated by CYP1A2. clinpgx.org

Side-Chain Oxidation: The aliphatic side chain of propranolol can undergo oxidation, which, following N-desisopropylation, can lead to the formation of naphthoxylactic acid. fu-berlin.declinpgx.org

Following Phase I transformations, both the parent propranolol molecule and its Phase I metabolites can undergo Phase II conjugation reactions. fu-berlin.de These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion. fu-berlin.de The primary Phase II pathways for propranolol and its metabolites are:

Glucuronidation: This is a significant pathway where glucuronic acid is attached to the drug or its metabolites. clinpgx.org Propranolol itself can be directly glucuronidated, a reaction carried out by UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A9, UGT2B4, and UGT2B7. clinpgx.org The hydroxylated metabolites, particularly 4-hydroxypropranolol, also undergo extensive glucuronidation. fu-berlin.denih.gov

Sulfation: The hydroxylated metabolites can also be conjugated with a sulfonate group. The sulfation of 4-hydroxypropranolol to form 4-Sulfoxy Propranolol is a notable pathway, mediated by sulfotransferase enzymes like SULT1A3. clinpgx.orgnih.gov

Due to its pharmacological activity and significant concentration, the subsequent metabolism of 4-hydroxypropranolol via Phase II conjugation is a critical step in the drug's clearance. fu-berlin.de The formation of glucuronide and sulfate (B86663) conjugates of 4-hydroxypropranolol are major elimination pathways. clinpgx.orgnih.gov The high clearance of 4-hydroxypropranolol through these conjugation reactions may explain the relatively low plasma levels of this active metabolite observed during propranolol therapy. nih.gov

Table 1: Major Metabolic Pathways and Key Metabolites of Propranolol

| Metabolic Pathway | Primary Enzyme(s) Involved | Key Metabolite(s) Formed | Notes |

|---|---|---|---|

| Phase I: Aromatic Hydroxylation | CYP2D6, CYP1A2 | 4-hydroxypropranolol, 5-hydroxypropranolol | 4-hydroxypropranolol is a major, pharmacologically active metabolite. fu-berlin.dewikipedia.orgclinpgx.org |

| Phase I: N-Dealkylation | CYP1A2 | N-desisopropylpropranolol | A primary step leading to further side-chain oxidation. fu-berlin.declinpgx.org |

| Phase I: Side-Chain Oxidation | CYP1A2, MAO, ALDH2 | Naphthoxylactic acid | Involves multiple enzymatic steps. clinpgx.org |

| Phase II: Direct Glucuronidation | UGT1A9, UGT2B7 | Propranolol-glucuronide | Conjugation of the parent drug. clinpgx.org |

| Phase II: Conjugation of 4-OHP | UGTs, SULT1A3 | 4-hydroxypropranolol glucuronide, 4-Sulfoxy Propranolol | Major elimination pathways for the active metabolite. clinpgx.orgnih.gov |

Rationale for Deuterium (B1214612) Labeling in Drug Metabolism Research

Stable isotope labeling, particularly with deuterium (²H), is a powerful technique in pharmaceutical research that provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.org Replacing hydrogen atoms with deuterium, a stable (non-radioactive) isotope, creates a molecule that is chemically almost identical to its non-labeled counterpart but has a greater mass. clearsynth.com This mass difference is the key to its utility in research. musechem.com

Deuterium-labeled compounds are exceptional tools for studying the mechanisms of drug metabolism. symeres.com The substitution of hydrogen with deuterium can slow down the rate of a chemical reaction if the breaking of a carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the kinetic isotope effect, can be exploited to identify specific sites of metabolic attack on a drug molecule. musechem.com By strategically placing deuterium atoms, researchers can investigate metabolic pathways and better understand how drugs are broken down in the body. acs.orgnih.gov This approach helps in elucidating complex metabolic pathways and identifying the structures of novel metabolites. acs.orgresearchgate.net

One of the most significant applications of deuterium-labeled compounds is in quantitative bioanalysis, particularly in assays using liquid chromatography-mass spectrometry (LC-MS). acs.orgscispace.com In these analyses, a known quantity of a deuterated version of the analyte, such as rac 4-Sulfoxy Propranolol-d7 Sodium Salt, is added to a biological sample (e.g., plasma or urine) as an internal standard. musechem.comacs.org

The deuterated internal standard behaves identically to the non-labeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, due to its higher mass, the mass spectrometer can distinguish it from the endogenous analyte. By comparing the detector response of the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification of the drug or metabolite in the original sample. musechem.com This method corrects for any loss of analyte during sample processing, thereby improving the reliability and accuracy of pharmacokinetic studies. scispace.com

Table 2: Advantages of Deuterium Labeling in Drug Metabolism Research

| Application Area | Specific Advantage | Description |

|---|---|---|

| Mechanistic Studies | Elucidation of Metabolic Pathways | Helps trace the fate of a drug molecule and identify novel metabolites. acs.orgclearsynth.com |

| Kinetic Isotope Effect | Slowing down metabolism at specific sites helps identify which chemical bonds are broken during enzymatic reactions. musechem.comsymeres.com | |

| Quantitative Bioanalysis | Ideal Internal Standards for MS | Co-elutes with the analyte but is distinguishable by mass, allowing for precise quantification. musechem.comacs.org |

| Improved Accuracy & Precision | Corrects for variability in sample preparation and analytical detection, leading to more reliable data. scispace.com | |

| Enhanced Detection Sensitivity | Can help improve the signal-to-noise ratio in complex biological matrices, allowing for the detection of low-concentration analytes. |

Tracing Metabolic Fates and Understanding Kinetic Isotope Effects

The introduction of a stable isotope label, such as deuterium in this compound, provides a powerful method for tracing the metabolic fate of the parent drug, propranolol. By administering a deuterated version of the drug or its metabolite, researchers can track its journey through the body, identifying and quantifying the various downstream metabolic products. researchgate.net This is typically achieved using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio. nih.gov

One of the key phenomena that can be investigated using deuterated compounds is the kinetic isotope effect (KIE). wikipedia.org The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of that metabolic reaction. nih.gov This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break. libretexts.org

The magnitude of the KIE can provide valuable insights into the rate-limiting step of a metabolic pathway. A significant KIE (where the reaction is slower with the deuterated compound) suggests that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. libretexts.org Conversely, the absence of a KIE indicates that C-H bond breaking is not rate-limiting. nih.gov By strategically placing deuterium atoms on different positions of a drug molecule, researchers can probe the mechanisms of various metabolic enzymes.

Contextualization of this compound as a Research Probe

This compound serves as a specialized research probe designed for in-depth investigations into the pharmacokinetics of propranolol's metabolites. As the sulfated conjugate of 4-hydroxypropranolol-d7, this compound is a stable, labeled internal standard for use in quantitative analyses. Its primary application lies in its use as a reference material in bioanalytical methods to accurately measure the concentration of the non-labeled 4-sulfoxy propranolol in biological samples such as plasma and urine.

The sulfation of 4-hydroxypropranolol is a significant pathway in its elimination. mdpi.com The sulfotransferase enzyme SULT1A3 has been identified as playing a key role in this process. clinpgx.org Studies have also revealed stereoselectivity in the sulfation of 4-hydroxypropranolol. medchemexpress.com By using this compound, researchers can precisely quantify the formation of the sulfated metabolite and investigate the stereoselective nature of the sulfation process.

Below is a data table summarizing the key metabolic pathways of propranolol and the enzymes involved.

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Approximate Percentage of Dose |

| Ring Oxidation | CYP2D6 | 4-Hydroxypropranolol | ~40% |

| Side-Chain Oxidation | CYP1A2, CYP2D6 | N-desisopropylpropranolol, Naphthoxylactic acid | ~40% |

| Glucuronidation | UGT1A9, UGT2B7 | Propranolol Glucuronide | ~15-20% |

| Sulfation of 4-Hydroxypropranolol | SULT1A3 | 4-Sulfoxy Propranolol | N/A |

Data compiled from various pharmacokinetic studies. clinpgx.org

Another table details research findings on the stereoselectivity of propranolol metabolism.

| Metabolic Step | Enantiomeric Preference | Key Research Finding |

| Ring Oxidation (to 4-hydroxypropranolol) | Minimal | The formation of 4-hydroxypropranolol shows little to no stereoselectivity. |

| Sulfation of 4-hydroxypropranolol | Varies by SULT isoform | SULT1A3 and SULT1E1 show a preference for the R-enantiomer of 4-hydroxypropranolol, while SULT1A1 and SULT1B1 prefer the S-enantiomer. |

| Glucuronidation of Propranolol | S-enantiomer | The S-enantiomer of propranolol is glucuronidated at a faster rate than the R-enantiomer. |

Findings are based on in vitro and in vivo studies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20NNaO6S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate |

InChI |

InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D; |

InChI Key |

ZTHBVNJFTDEHBR-BGKGEVRXSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic and Chemoenzymatic Approaches for Deuterated Sulfated Metabolites

Strategies for the Isotopic Labeling of Propranolol (B1214883) Derivatives

De novo synthesis involves constructing the molecule from simple, isotopically enriched building blocks. wikipedia.org For rac 4-Sulfoxy Propranolol-d7 Sodium Salt, the deuterium (B1214612) atoms are located on the isopropyl group. This indicates that the most direct de novo approach involves the use of deuterated isopropylamine (B41738) (isopropylamine-d7) as a key precursor.

This strategy builds the molecule sequentially, incorporating the isotopic label at a specific position from the outset. The synthesis would typically start with a non-deuterated naphthol derivative, which is then elaborated to include the aminopropanol (B1366323) side chain via reaction with epichlorohydrin (B41342), followed by the introduction of the deuterated isopropyl moiety. This method ensures high levels of isotopic enrichment at the desired positions without the need for later-stage, potentially less selective, deuteration reactions.

Site-specific deuteration introduces isotopes into a pre-formed molecule. While not the primary method for this specific compound, such methodologies are valuable in drug discovery. nih.gov These techniques can include hydrogen-deuterium exchange reactions, which replace specific protons with deuterons under catalytic conditions. However, for labeling the stable, non-labile C-H bonds in the isopropyl group of propranolol, a de novo approach is generally more efficient and precise. For sulfated metabolites, any deuteration would need to be performed on the precursor molecule (e.g., 4-Hydroxy Propranolol) before the final sulfation step, as the conditions required for deuteration could potentially cleave the sulfate (B86663) group.

| Strategy | Description | Application to Propranolol-d7 |

| De Novo Synthesis | Building the molecule from simple, isotopically labeled precursors. | Utilizes isopropylamine-d7 to introduce the seven deuterium atoms onto the side chain during the core synthesis of the molecule. |

| Site-Specific Deuteration | Introducing deuterium into a pre-existing molecule at a specific location. | Less practical for the isopropyl group's stable C-H bonds; more suitable for exchangeable protons or positions activated for H-D exchange. |

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires the careful construction of the deuterated 4-hydroxy propranolol scaffold, followed by a regioselective sulfation reaction.

The synthesis of the core scaffold, 4-Hydroxy Propranolol-d7, is a critical phase where the deuterium label is incorporated. A common synthetic pathway is adapted from methods used for the non-deuterated analog. nih.gov

Starting Material: The synthesis can begin with a protected 1,4-dihydroxynaphthalene, such as 4-methoxy-1-naphthol (B1194100) or 4-(benzyloxy)naphthol. nih.govnih.gov

Epoxidation: The naphthol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form a glycidyl (B131873) ether intermediate.

Amination with Deuterated Reagent: The crucial isotopic labeling step involves the ring-opening of the epoxide intermediate with isopropylamine-d7. This reaction introduces the N-isopropyl-d7 group and generates the secondary alcohol, yielding the 4-methoxy or 4-benzyloxy propranolol-d7 precursor. veeprho.com

Deprotection: The methoxy (B1213986) or benzyl (B1604629) protecting group on the 4-position of the naphthalene (B1677914) ring is then cleaved to reveal the hydroxyl group, yielding the final 4-Hydroxy Propranolol-d7 scaffold. medchemexpress.commedchemexpress.com

With the 4-Hydroxy Propranolol-d7 scaffold in hand, the final step is the introduction of the sulfate group. This must be done selectively at the 4-position hydroxyl group on the naphthalene ring.

A synthetic route for the non-deuterated analog involves protecting the 1-naphthol, sulfating the 4-position, and then building the side chain. nih.gov An alternative approach for the pre-formed 4-Hydroxy Propranolol-d7 would involve selective sulfation. Given that the scaffold contains two hydroxyl groups (one aromatic, one aliphatic), regioselective protection may be necessary before sulfation. A common sulfating agent is a sulfur trioxide-pyridine complex or chlorosulfuric acid in the presence of a base like N,N-dimethylaniline. nih.gov The reaction yields the sulfate ester. Subsequent treatment with a sodium source, such as sodium bicarbonate, would produce the final this compound.

The synthesis described generates a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers at the chiral center in the propanolamine (B44665) side chain. This is because the key epoxide ring-opening step is not stereospecific and results in a racemic product. The final product is explicitly named "rac" for racemic.

If the individual enantiomers were required, a chiral resolution step would be necessary. Several methods have been reported for the resolution of propranolol and its derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers on an analytical and preparative scale using a chiral stationary phase. nih.govresearchgate.net

Direct Crystallization: Techniques like preferential crystallization can be used to isolate a single enantiomer from a supersaturated solution of a partially resolved racemate. daneshyari.com

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

For the synthesis of this compound, no such resolution is performed, and the racemic mixture is carried through to the final product.

| Compound Name | Chemical Formula | Role in Synthesis |

| 4-Methoxy-1-naphthol | C₁₁H₁₀O₂ | Starting Material |

| Epichlorohydrin | C₃H₅ClO | Reagent for side chain formation |

| Isopropylamine-d7 | C₃H₂D₇N | Key deuterated reagent |

| 4-Hydroxy Propranolol-d7 | C₁₆H₁₄D₇NO₂ | Core intermediate scaffold |

| Sulfur Trioxide Pyridine Complex | C₅H₅NO₃S | Sulfating agent |

| This compound | C₁₆H₁₃D₇NNaO₆S | Final Product |

Enzymatic Synthesis and Biotransformation Approaches (In Vitro)

The generation of deuterated sulfated metabolites, such as this compound, through in vitro enzymatic methods offers a targeted approach to producing analytical standards for metabolic studies. These chemoenzymatic strategies leverage the specificity of biological catalysts to perform precise transformations on isotopically labeled substrates.

Utilizing Recombinant Sulfotransferases for Conjugate Formation

The formation of sulfated conjugates is a critical phase II metabolic pathway for many xenobiotics, including the hydroxylated metabolites of propranolol. Recombinant sulfotransferases (SULTs) are instrumental in the specific synthesis of these conjugates in a controlled in vitro environment. The primary precursor for this compound is rac 4-Hydroxypropranolol-d7, which undergoes sulfation at the phenolic oxygen. nih.gov

Research has identified several human SULT isoforms capable of catalyzing the sulfation of 4-hydroxypropranolol (B128105). Studies using a panel of recombinant human SULTs have demonstrated that SULT1A1, SULT1A3, SULT1B1, and SULT1E1 are all active in this biotransformation, whereas SULT2A1 shows no activity. nih.gov Notably, SULT1A3 is significantly involved in this process. nih.govclinpgx.org Kinetic analyses have revealed that SULT1A3 possesses the lowest apparent Michaelis constant (Km) among the active isoforms, indicating a high affinity for 4-hydroxypropranolol. nih.gov Furthermore, SULT1A3 and SULT1E1 exhibit enantioselectivity, preferentially sulfating the (R)-enantiomer of 4-hydroxypropranolol over the (S)-enantiomer. nih.gov This enzymatic approach allows for the targeted synthesis of the sulfated metabolite from its deuterated precursor, providing a pure standard for analytical applications.

| SULT Isoform | Catalytic Activity towards 4-Hydroxypropranolol | Kinetic Parameters (Apparent Km) | Enantioselectivity (R vs. S) |

|---|---|---|---|

| SULT1A1 | Active | Data not specified | (R) < (S) |

| SULT1A3 | Active | Lowest among active isoforms | (R) > (S) |

| SULT1B1 | Active | Data not specified | (R) < (S) |

| SULT1E1 | Active | Data not specified | (R) > (S) |

| SULT2A1 | Inactive | Not applicable | Not applicable |

Microsomal or Cytosolic Preparations for In Vitro Metabolic Derivatization

In vitro metabolic studies frequently employ subcellular fractions, such as liver microsomes or cytosolic preparations, which contain a rich complement of drug-metabolizing enzymes. These systems can be used to generate a profile of metabolites, including phase II conjugates, from a parent drug. For the synthesis of this compound, the process involves two key enzymatic steps: the initial ring oxidation of propranolol-d7 to 4-hydroxypropranolol-d7, followed by sulfation.

The first step, 4-hydroxylation, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, which is abundant in liver microsomes. clinpgx.org Studies using human and rat liver microsomes have confirmed the formation of 4-hydroxypropranolol from propranolol. caltech.edu The subsequent sulfation of the newly formed 4-hydroxypropranolol-d7 occurs in the cytosol, which contains the SULT enzymes. Cytosolic fractions from human liver cell lines, such as Hep G2, have been shown to effectively perform this sulfation step, with SULT1A3 being a key enzyme in this process. nih.gov The complete biotransformation can also be achieved using the S9 fraction, which is a mixture of both microsomal and cytosolic components, providing all the necessary enzymes for both the phase I hydroxylation and phase II sulfation reactions. nih.gov

| Preparation | Key Enzymes Present | Metabolic Reaction | Relevant Metabolite Formed |

|---|---|---|---|

| Liver Microsomes | Cytochrome P450s (e.g., CYP2D6) | Phase I: Ring Oxidation | 4-Hydroxypropranolol |

| Cytosolic Fraction | Sulfotransferases (e.g., SULT1A3) | Phase II: Sulfation | 4-Hydroxypropranolol Sulfate |

| S9 Fraction | Cytochrome P450s, Sulfotransferases | Phase I & Phase II | 4-Hydroxypropranolol, 4-Hydroxypropranolol Sulfate |

Isolation and Purification of Enzymatically Produced Deuterated Metabolites

Following the in vitro enzymatic synthesis of this compound, the target metabolite must be isolated from the complex reaction mixture, which contains residual substrate, cofactors, and other metabolic byproducts. The purification process is critical to obtaining a standard of high purity for analytical use.

A common strategy involves an initial sample cleanup, which can include protein precipitation followed by extraction. Liquid-liquid extraction, for instance using butanol, has been successfully employed to isolate polar metabolites like 4-hydroxypropranolol sulfate. nih.gov The primary technique for purification is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govresearchgate.net Reversed-phase HPLC is particularly effective for separating the polar sulfated conjugate from the less polar parent compound and intermediate metabolites. nih.gov Specific column chemistries, such as phenyl columns, have been utilized for the separation of propranolol and its hydroxylated metabolites, demonstrating the fine-tuning possible with chromatographic methods. caltech.edu The collected fractions containing the purified metabolite are then typically characterized using mass spectrometry to confirm their identity and purity. nih.gov

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| Initial Extraction | Butanol Extraction | Isolates polar and labile metabolites from the reaction matrix. | nih.gov |

| Chromatographic Separation | Reversed-Phase HPLC | Separates the target sulfated metabolite from other components based on polarity. | nih.gov |

| High-Resolution Separation | UHPLC | Provides rapid and efficient separation for analysis and purification. | researchgate.net |

| Specialized Separation | HPLC with Phenyl Column | Offers alternative selectivity for separating propranolol and its metabolites. | caltech.edu |

| Identification | Mass Spectrometry (MS) | Confirms the molecular weight and structure of the purified metabolite. | nih.gov |

Elucidation of Metabolic Formation and Enzymology of 4 Sulfoxy Propranolol

Identification of Phase I Enzymatic Pathways Leading to 4-Hydroxy Propranolol (B1214883)

The initial and rate-limiting step in the formation of 4-Sulfoxy Propranolol is the aromatic hydroxylation of propranolol at the 4-position of the naphthalene (B1677914) ring, yielding 4-Hydroxy Propranolol. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

The primary enzyme responsible for the 4-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6) nih.govclinpgx.orgelsevierpure.com. Studies using human liver microsomes have demonstrated a strong correlation between the rate of 4-hydroxypropranolol (B128105) formation and the content of CYP2D6. nih.govelsevierpure.com Selective inhibition of CYP2D6 with agents like quinidine (B1679956) almost completely abolishes the 4-hydroxylation of both propranolol enantiomers nih.gov.

While CYP2D6 is the major contributor, Cytochrome P450 1A2 (CYP1A2) also plays a role in the 4-hydroxylation of propranolol, albeit to a lesser extent clinpgx.orgnih.govresearchgate.net. Inhibition studies have shown that furaphylline, a selective inhibitor of CYP1A2, can inhibit approximately 45% of propranolol 4-hydroxylation, while quinidine inhibits about 55% nih.govresearchgate.net. This indicates that both CYP1A2 and CYP2D6 are significant catalysts in the formation of 4-hydroxypropranolol nih.gov. The N-desisopropylation of propranolol, another metabolic pathway, is primarily mediated by CYP1A2 nih.govelsevierpure.comnih.gov.

Kinetic studies have further elucidated the contributions of these two isoforms. For the formation of (S)-4-hydroxypropranolol, the Vmax for CYP2D6 is approximately 721 pmol/mg of protein/60 min, with a Km of 8.5 µM. For CYP1A2, the Vmax is around 307 pmol/mg of protein/60 min, with a higher Km of 21.2 µM nih.govresearchgate.net. These kinetic parameters highlight the higher catalytic efficiency of CYP2D6 for this specific metabolic reaction.

Table 1: Kinetic Parameters of CYP Isoforms in (S)-4-Hydroxypropranolol Formation

| Enzyme | Vmax (pmol/mg protein/60 min) | Km (µM) |

|---|---|---|

| CYP2D6 | 721 | 8.5 |

| CYP1A2 | 307 | 21.2 |

Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The metabolism of these enantiomers is stereoselective. The formation of 4-hydroxypropranolol favors the (S)-enantiomer. nih.gov In general, the metabolism of propranolol is stereoselective for the less active R-(+)-enantiomer, leading to higher plasma concentrations of the therapeutically more active S-(-)-enantiomer. chapman.eduualberta.ca

Studies in rat liver microsomes have shown regioselective substrate stereoselectivity, with R < S for 4- and 5-hydroxylations. nih.gov This suggests that the (S)-enantiomer is a preferred substrate for the enzymes responsible for these hydroxylations, likely a cytochrome P450 isozyme in the CYP2D subfamily. nih.gov The competitive inhibition observed between the enantiomers for these hydroxylation pathways further supports the idea that they compete for the same active site on the enzyme. nih.gov Endophytic fungi have also been shown to preferentially produce (-)-(S)-4-OH-Prop from propranolol, demonstrating a similar stereoselectivity to that observed in mammals. scielo.br

Characterization of Phase II Enzymatic Pathways for Sulfation

Following its formation, 4-Hydroxy Propranolol undergoes Phase II metabolism, primarily through sulfation and glucuronidation. clinpgx.orgmdpi.com The sulfation reaction is catalyzed by sulfotransferase (SULT) enzymes and results in the formation of 4-Sulfoxy Propranolol.

The sulfation of 4-hydroxypropranolol is primarily mediated by the sulfotransferase isoform SULT1A3. clinpgx.orgnih.gov Studies using recombinant human SULT isoforms have shown that SULT1A3 exhibits significant activity towards 4-hydroxypropranolol. nih.gov Other isoforms such as SULT1A1, SULT1B1, and SULT1E1 also demonstrate the ability to sulfate (B86663) 4-hydroxypropranolol, whereas SULT2A1 does not show activity under the conditions tested. nih.gov The enantioselectivity of sulfation by SULT1A3 and SULT1E1 favors the (R)-enantiomer of 4-hydroxypropranolol (4-OH-R-PL sulfation > 4-OH-S-PL sulfation). nih.gov This is in contrast to SULT1A1 and SULT1B1, which show a preference for the (S)-enantiomer. nih.gov

Kinetic analyses of the sulfation of 4-hydroxypropranolol by various human SULT isoforms have revealed that SULT1A3 has the lowest apparent Km value, indicating a high affinity for this substrate. nih.gov These kinetic parameters are comparable to those observed in human liver cytosolic fractions, further implicating SULT1A3 as the main enzyme responsible for 4-hydroxypropranolol sulfation in vivo. nih.gov

Table 2: Enantioselectivity of Human SULT Isoforms in 4-Hydroxypropranolol Sulfation

| SULT Isoform | Enantioselectivity |

|---|---|

| SULT1A3 | (R) > (S) |

| SULT1E1 | (R) > (S) |

| SULT1A1 | (R) < (S) |

| SULT1B1 | (R) < (S) |

The sulfation reaction catalyzed by SULT enzymes requires a universal sulfonate donor molecule, which is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.comnih.govnih.gov PAPS is synthesized in the cytosol from inorganic sulfate and two molecules of ATP in a two-step enzymatic process. frontiersin.orgreactome.org The bifunctional enzyme PAPS synthase (PAPSS) catalyzes both steps. reactome.org The availability of PAPS can be a rate-limiting factor for sulfation reactions. nih.gov The SULT enzyme transfers the sulfonate group from PAPS to an acceptor molecule, in this case, 4-Hydroxy Propranolol, to form the sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP). nih.govresearchgate.net

Interplay with Other Conjugation Pathways (e.g., Glucuronidation)

The metabolic fate of propranolol is complex, involving multiple Phase I and Phase II enzymatic pathways. Following the primary ring oxidation of propranolol to 4-hydroxypropranolol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6, the resulting metabolite becomes a substrate for several competing conjugation reactions. clinpgx.org These Phase II reactions, mainly sulfation and glucuronidation, are critical for increasing the water solubility of the metabolite, thereby facilitating its excretion from the body. fu-berlin.de The balance and interplay between these pathways determine the ultimate metabolic profile of propranolol.

The aromatic hydroxyl group of 4-hydroxypropranolol is a prime target for conjugation by two major families of Phase II enzymes: UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). clinpgx.orgmdpi.com These enzyme families compete for the same substrate, 4-hydroxypropranolol, in a process known as competitive conjugation.

Research has identified several specific human UGT isoforms responsible for the glucuronidation of 4-hydroxypropranolol. Comprehensive screening of the human UGT1 and UGT2 families has shown that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of converting 4-hydroxypropranolol into its corresponding glucuronide conjugate. mdpi.comnih.govresearchgate.net Notably, some of these enzymes, such as UGT1A7 and UGT1A9, also act on the parent drug, propranolol, highlighting their broad substrate specificity. nih.govfu-berlin.de

In parallel, the sulfation of 4-hydroxypropranolol is carried out by SULT enzymes. Specifically, SULT1A3 has been identified as being involved in this biotransformation, leading to the formation of 4-hydroxypropranolol sulfate (also known as 4-sulfoxy propranolol). clinpgx.orgnih.gov This metabolite is a major one found in humans. nih.gov The competition between the UGT and SULT enzymes for 4-hydroxypropranolol influences the ratio of glucuronide to sulfate conjugates formed. This balance can be affected by factors such as the relative expression levels and activities of these enzymes in the liver and other tissues, as well as the concentration of their respective cofactors (UDPGA for UGTs and PAPS for SULTs).

| Enzyme Family | Specific Isoform | Metabolic Reaction | Resulting Metabolite | Reference |

|---|---|---|---|---|

| UGT (UDP-glucuronosyltransferase) | UGT1A7 | Glucuronidation | 4-Hydroxypropranolol Glucuronide | mdpi.comnih.gov |

| UGT (UDP-glucuronosyltransferase) | UGT1A8 | Glucuronidation | 4-Hydroxypropranolol Glucuronide | mdpi.comnih.gov |

| UGT (UDP-glucuronosyltransferase) | UGT1A9 | Glucuronidation | 4-Hydroxypropranolol Glucuronide | mdpi.comnih.gov |

| UGT (UDP-glucuronosyltransferase) | UGT2A1 | Glucuronidation | 4-Hydroxypropranolol Glucuronide | mdpi.comnih.gov |

| SULT (Sulfotransferase) | SULT1A3 | Sulfation | 4-Sulfoxy Propranolol | clinpgx.org |

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect, wherein the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. osti.gov As a result, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In the case of rac 4-Sulfoxy Propranolol-d7 Sodium Salt, the deuterium atoms are located on the isopropyl group of the propranolol molecule. This region is a known site of Phase I metabolism, specifically N-deisopropylation, which is catalyzed in part by CYP1A2 and CYP2D6. clinpgx.org The presence of the d7 label is expected to slow down the rate of this side-chain oxidation pathway.

In Vitro Metabolic Stability and Turnover Rates in Hepatic and Extrahepatic Models

The metabolic stability of a compound is a critical parameter assessed during drug development, providing insights into its persistence in biological systems and its potential for clearance. Various in vitro models, derived from liver and other tissues, are used to predict in vivo metabolic fate. These models include subcellular fractions like microsomes and S9 fractions, as well as intact cellular systems like hepatocytes.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), as well as some Phase II enzymes like UGTs. nih.gov They are a standard tool for assessing the metabolic stability of parent drugs. protocols.io In a typical microsomal stability assay, the disappearance of the test compound is monitored over time in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. protocols.ionih.gov

When considering the stability of this compound, it is important to recognize that it is a Phase II metabolite. Such conjugates are generally formed to be readily excretable and are often the endpoint of metabolic pathways. Therefore, in a standard microsomal system designed to evaluate Phase I metabolism, this sulfated conjugate would be expected to exhibit high stability. Its degradation would primarily depend on the presence of sulfatase enzymes that could hydrolyze the sulfate group, which are not the main enzymatic constituents of microsomal preparations.

The deuteration on the isopropyl group (-d7) is not expected to influence the stability of the sulfate conjugate itself, as the C-D bonds are distant from the sulfoxy group on the aromatic ring. The primary role of the deuteration is to inhibit metabolism at the isopropyl site, a pathway that is separate from the formation or cleavage of the sulfate conjugate. clinpgx.orgosti.gov Studies on propranolol itself in liver microsomes have shown that it is metabolized, with its stability varying across species. kmmu.edu.cn However, its sulfated metabolite, rac 4-Sulfoxy Propranolol-d7, would likely show minimal turnover in the same system.

To obtain a more complete picture of a compound's metabolism, more complex in vitro systems are often employed. Liver S9 fractions and hepatocyte suspensions offer a broader range of metabolic capabilities compared to microsomes. nih.gov

Liver S9 Fractions: This fraction contains both the microsomal and the cytosolic components of liver cells. The inclusion of the cytosol is crucial as it contains a variety of Phase II enzymes, including the SULTs responsible for sulfation. nih.gov Therefore, when studying the metabolism of propranolol in S9 fractions, one would observe not only the Phase I hydroxylation to 4-hydroxypropranolol but also its subsequent sulfation to 4-sulfoxy propranolol and glucuronidation. The S9 fraction provides a more comprehensive model for conjugation reactions than microsomes alone.

Hepatocyte Suspensions: Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes (both Phase I and Phase II) within an intact cellular environment, complete with cofactors and transporters. nih.govresearchgate.net In hepatocyte suspensions, the metabolic fate of propranolol can be fully characterized, showing the interplay between all major pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. clinpgx.orgdroracle.ai The formation of 4-sulfoxy propranolol from its precursor would be readily observed, and the balance between sulfation and other competing pathways (like glucuronidation of 4-hydroxypropranolol) would more closely reflect the in vivo situation. Comparing data from S9 and hepatocyte assays shows a high degree of agreement, making both valuable tools for predicting metabolic clearance. nih.gov

| In Vitro Model | Primary Enzyme Content | Metabolic Capabilities for Propranolol | Relevance for 4-Sulfoxy Propranolol |

|---|---|---|---|

| Liver Microsomes | Phase I (CYPs), some UGTs | Primarily measures Phase I metabolism (e.g., formation of 4-hydroxypropranolol). Limited Phase II activity. | Used to assess the stability of the conjugate (expected to be high). Not suitable for studying its formation. |

| Liver S9 Fraction | Phase I (CYPs), UGTs, and Cytosolic Phase II enzymes (SULTs) | Models both Phase I and major Phase II pathways, including sulfation and glucuronidation. | Allows for the study of the formation of 4-sulfoxy propranolol from its precursor. |

| Hepatocytes | Complete set of Phase I and Phase II enzymes, transporters, and cofactors in an intact cell. | Provides the most comprehensive profile of propranolol metabolism, showing the competition between all pathways. | Considered the most physiologically relevant in vitro model to study the formation and fate of 4-sulfoxy propranolol. |

Stereochemical Considerations in the Disposition of Sulfated Propranolol Metabolites

Enantioselective Formation of 4-Hydroxy Propranolol (B1214883) Precursors

The initial and rate-limiting step in the formation of 4-Sulfoxy Propranolol is the aromatic ring hydroxylation of propranolol to produce 4-hydroxypropranolol (B128105). This reaction is catalyzed by cytochrome P450 (CYP) enzymes and is highly dependent on the stereochemistry of the propranolol substrate.

Studies using rat liver microsomes have also shown regioselective and stereoselective metabolism, although the specifics can differ from human metabolism. For instance, one study observed that for 4-hydroxylation, the S-enantiomer was favored over the R-enantiomer (R < S), while the opposite was true for 7-hydroxylation (R > S). nih.gov This highlights the complexity and species-dependent nature of propranolol's metabolic pathways. The primary enzymes responsible for ring hydroxylation belong to the CYP2D6 subfamily, which are known to exhibit significant stereoselectivity. mdpi.comnih.gov

The presence of a chiral center in the propranolol molecule is fundamental to its stereoselective metabolism. researchgate.net Enzymes, being chiral macromolecules themselves, possess three-dimensional active sites that can differentiate between enantiomers. The differential binding affinity and orientation of (R)- and (S)-propranolol within the catalytic site of enzymes like CYP2D6 account for the observed metabolic stereoselectivity. researchgate.net The specific spatial arrangement of the hydroxyl group, the secondary amine, and the naphthyloxy group around the chiral carbon dictates how each enantiomer interacts with the amino acid residues in the enzyme's active site. This interaction influences the proximity of the aromatic ring to the enzyme's catalytic heme group, thereby favoring the hydroxylation of one enantiomer over the other. nih.gov

Stereospecificity of Sulfation Pathways for Hydroxylated Metabolites

Following hydroxylation, the resulting (R)- and (S)-4-hydroxypropranolol enantiomers undergo Phase II conjugation, primarily through sulfation and glucuronidation. mdpi.com The sulfation pathway, catalyzed by sulfotransferase (SULT) enzymes, also exhibits a high degree of stereospecificity.

In the human liver, the sulfation of racemic 4-hydroxypropranolol is catalyzed by at least two distinct phenolsulfotransferase (PST) isoenzymes with different affinities and stereoselectivities. nih.govdoi.org

High-Affinity PST: This enzyme form demonstrates significant stereoselectivity. While the binding affinity (apparent Kₘ) for both (+)- and (-)-4-hydroxypropranolol (B1626198) is identical (0.59 µM), the maximum velocity (apparent Vₘₐₓ) for the formation of the (+)-4-hydroxypropranolol sulfate (B86663) is 4.6 times higher than for the (-)-enantiomer. nih.govdoi.org

Low-Affinity PST: In contrast, the low-affinity reaction (apparent Kₘ of 65 µM) is not stereoselective. nih.govdoi.org

This indicates that at lower, more physiological concentrations, the sulfation of (+)-4-hydroxypropranolol is strongly favored. Interestingly, studies with rat liver cytosol show an opposite stereoselectivity, where the formation of the (-)-sulfate conjugate is slightly favored. nih.govdoi.org

| Enzyme Source | Enzyme Form | Substrate | Apparent Kₘ (µM) | Relative Apparent Vₘₐₓ |

|---|---|---|---|---|

| Human Liver Cytosol (High-Affinity) | Monoamine PST | (+)-HOP | 0.59 | 4.6 |

| (-)-HOP | 0.59 | 1.0 | ||

| Human Liver Cytosol (Low-Affinity) | Phenol PST | (+)-HOP | 65 | ~1.0 |

| (-)-HOP | 65 | ~1.0 | ||

| Rat Liver Cytosol | N/A | (+)-HOP | 50 | 0.72 |

| (-)-HOP | 50 | 1.0 |

Data derived from studies on stereoselective sulfate conjugation. nih.govdoi.org

The term "rac 4-Sulfoxy Propranolol-d7 Sodium Salt" refers to a racemic mixture of the sulfated metabolite where seven hydrogen atoms, typically on the isopropyl group, have been replaced with deuterium (B1214612) for use as a stable isotope-labeled internal standard in mass spectrometry. lgcstandards.com The formation of this metabolite in vivo results in a mixture of diastereomers because there are two chiral centers: one from the original propranolol side chain and one at the 4-position of the naphthalene (B1677914) ring after hydroxylation (though sulfation itself does not introduce a new chiral center, the precursor is chiral).

The diastereomeric profile of the 4-sulfoxy propranolol formed metabolically is a direct consequence of the cumulative stereoselectivities of both the hydroxylation and sulfation steps. Given that R(+)-propranolol is preferentially hydroxylated and that (+)-4-hydroxypropranolol is preferentially sulfated in humans, the resulting sulfated metabolite pool is significantly enriched in the diastereomer derived from the R(+)-enantiomer. chapman.eduualberta.ca The precise ratio of diastereomers will depend on the relative rates of these sequential enantioselective processes. The use of a racemic standard like rac 4-Sulfoxy Propranolol-d7 is essential for analytical methods aiming to quantify the total amount of this metabolite, but chromatographic separation using a chiral column would be necessary to resolve and quantify the individual diastereomers.

Implications of Stereoselectivity for In Vitro and Preclinical Research Models

The pronounced stereoselectivity in the metabolism of propranolol has significant consequences for the design and interpretation of research studies.

In Vitro Models: When using in vitro systems such as liver microsomes or cytosol, it is crucial to recognize that kinetic parameters derived from experiments with racemic propranolol may not accurately reflect the metabolism of the individual enantiomers. nih.gov The competition between enantiomers for the same enzyme active sites can lead to complex kinetic profiles. nih.gov Therefore, studying the enantiomers separately is often necessary to fully understand the metabolic pathways.

Preclinical Models: There are clear species differences in the stereoselective metabolism of propranolol. As demonstrated, the stereoselectivity of 4-hydroxypropranolol sulfation in rats is opposite to that observed in humans. nih.govdoi.org This means that data on the disposition and metabolite profiles of propranolol from rat models may not be directly translatable to the human situation. Such species differences underscore the importance of selecting appropriate preclinical models and exercising caution when extrapolating animal data to predict human pharmacokinetics. The use of human-derived in vitro systems (e.g., human liver microsomes) can help bridge this translational gap.

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of metabolites. Its ability to provide precise mass measurements allows for the determination of elemental compositions, which is a crucial step in structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive profiling of drug metabolites due to its high sensitivity and selectivity. nih.govfaa.gov The development of a robust LC-MS/MS method for propranolol (B1214883) and its metabolites, such as the 4-sulfoxy conjugate, involves several key steps. Sample preparation often utilizes protein precipitation or solid-phase extraction to remove interferences from biological matrices like plasma. nih.govdrugbank.com

Chromatographic separation is typically achieved on a reversed-phase column, such as a C18, with a gradient mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile (B52724). nih.govrsc.org Detection is performed using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode. nih.govtbzmed.ac.ir In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent quantitative performance. For comprehensive profiling, full scan and product ion scan experiments are used to identify all potential metabolites. nih.gov

Table 1: Example LC-MS/MS Parameters for Propranolol Metabolite Analysis

| Parameter | Condition | Source |

| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | Positive Electrospray Ionization (ESI) | nih.gov |

| MS Instrument | Triple Quadrupole Mass Spectrometer | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.govtbzmed.ac.ir |

While tandem mass spectrometry provides structural information through fragmentation patterns, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems provide accurate mass measurements with errors in the low parts-per-million (ppm) range. This precision allows for the confident determination of the elemental composition of a metabolite. cernobioscience.comnih.gov For a metabolite like 4-sulfoxy propranolol, accurate mass measurement can distinguish it from other potential metabolites with the same nominal mass but different elemental formulas. This capability is critical for confirming the identity of novel or unexpected metabolites and providing unequivocal structural evidence, a standard often required for peer-reviewed publications. cernobioscience.com

The use of a stable isotope-labeled (SIL) internal standard is the preferred method for achieving the highest accuracy and precision in quantitative bioanalysis. Rac 4-Sulfoxy Propranolol-d7, as a deuterated analog, is an ideal internal standard for the quantification of 4-sulfoxy propranolol. In isotope dilution mass spectrometry, a known amount of the SIL standard is added to the sample at the beginning of the preparation process. nih.gov

Since the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample extraction, handling, and, crucially, ion suppression or enhancement in the mass spectrometer's source. nih.gov By measuring the ratio of the response of the endogenous analyte to the SIL internal standard, any variations during the analytical process are effectively canceled out. The seven deuterium (B1214612) atoms in the molecule provide a sufficient mass shift to prevent isotopic crosstalk with the unlabeled analyte, ensuring distinct and reliable detection.

Chromatographic Separation Techniques for Isomeric and Chiral Forms

The structural complexity of propranolol and its metabolites, which includes positional isomers and stereoisomers, necessitates the use of advanced chromatographic separation techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of propranolol and its metabolites. nih.govnih.gov Columns with C8 or C18 stationary phases are effective at separating compounds based on their hydrophobicity. scilit.com Propranolol and its less polar metabolites are well-retained and separated using mobile phases of acetonitrile and/or methanol (B129727) mixed with aqueous buffers. nih.govscilit.com

For highly polar, conjugated metabolites like sulfates and glucuronides, which may have poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention and separation of polar compounds that would otherwise elute in or near the void volume in RP-HPLC, ensuring that conjugated metabolites like 4-sulfoxy propranolol can be effectively resolved from other endogenous polar components.

Propranolol is administered as a racemic mixture, and its enantiomers can exhibit different pharmacological and metabolic profiles. ceon.rsnih.gov Therefore, the stereoselective analysis of its metabolites is crucial. Chiral chromatography is employed to separate the enantiomers of both the parent drug and its metabolites. ceon.rsnih.gov This is typically achieved using HPLC with a chiral stationary phase (CSP). researchgate.net

Several types of CSPs have proven effective for separating propranolol enantiomers, including those based on proteins (e.g., α-glycoprotein), polysaccharides, and cyclodextrins. monash.eduneliti.com The choice of mobile phase, often a mixture of an alkane like n-heptane with an alcohol modifier and a basic additive, is critical for achieving optimal resolution between the enantiomers. ceon.rsresearchgate.net More advanced techniques like UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, have also been shown to provide rapid and efficient enantiomeric separation of propranolol and its hydroxylated metabolites. waters.com These methods are essential for investigating the stereoselectivity of propranolol metabolism.

Table 2: Comparison of Chiral Separation Techniques for Propranolol

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Advantage | Source |

| HPLC | Ovomucoid-bonded | 50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanol | Direct injection of biological samples | nih.gov |

| HPLC | α-Glycoprotein (AGP) | Propanol-2 and Ammonium (B1175870) acetate (B1210297) (0.5:99.5 v/v) | Faster separation than BCD | neliti.com |

| HPLC | β-Cyclodextrin (BCD) | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3) | Established method for enantiomer resolution | neliti.com |

| UPC²-MS/MS | Trefoil CEL1 | Methanol with ammonium formate (B1220265) modifier in CO₂ | Rapid separation and MS compatibility | waters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Deuterated Analogues

¹H and ¹³C NMR for Confirmation of Molecular Structure and Deuterium Incorporation

The structural confirmation of rac 4-Sulfoxy Propranolol-d7 Sodium Salt is achieved through a combined analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. By comparing these spectra to those of the parent compound, propranolol, and considering the known effects of sulfonation and deuteration, a detailed structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show significant changes compared to propranolol, primarily in the aromatic region due to the sulfoxy group and in the aliphatic region due to deuterium labeling.

Aromatic Region: The naphthalene (B1677914) ring of propranolol typically displays a complex set of multiplets between 6.7 and 8.3 ppm. thermofisher.com The introduction of a sulfoxy group at the 4-position alters the electron density of the aromatic ring, inducing shifts in the signals of the neighboring protons. The electron-withdrawing nature of the sulfoxy group is expected to cause a downfield shift (to a higher ppm value) for the protons ortho and para to its position (H-3 and H-5).

Aliphatic Region: The most dramatic change is expected in the signals corresponding to the isopropyl group. In unlabeled propranolol, the isopropyl group gives rise to a doublet for the six methyl protons (around 1.25 ppm) and a multiplet for the single methine proton (around 3.2 ppm). thermofisher.com In the d7 analogue, where the entire isopropyl group is deuterated, these signals will be absent from the ¹H NMR spectrum. The disappearance of these characteristic signals serves as a primary confirmation of successful deuterium incorporation. The methine proton of the propanolamine (B44665) chain (adjacent to the hydroxyl group) will also be affected; its multiplicity will be simplified due to the absence of coupling to the now-deuterated isopropyl methine proton.

Propanolamine Chain: The protons of the -O-CH₂-CH(OH)-CH₂-N- backbone will remain, and their signals can be assigned based on their chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct way to confirm the carbon skeleton.

Aromatic Carbons: The sulfoxy group at C-4 will cause a significant downfield shift for C-4 itself and will also influence the chemical shifts of the other carbons in the naphthalene ring system.

Aliphatic Carbons: The carbons of the propanolamine chain will be observable and can be compared to the known values for propranolol. nih.gov The key indicator of deuteration will be the signals for the isopropyl group. The carbon atoms directly bonded to deuterium (CD and CD₃) will exhibit significantly reduced intensity and will appear as multiplets due to C-D coupling, which is different from C-H coupling. Often, these signals may be broadened or fall below the noise level, effectively "disappearing" from a standard ¹³C spectrum.

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the known data for propranolol and the predicted substituent and isotope effects.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Naphthalene H | ~7.0 - 8.5 | m (multiplets) | Shifts are influenced by the C4-sulfoxy group. Protons adjacent to the sulfoxy group are expected to be shifted downfield. |

| -O-CH₂- | ~4.2 | m | Part of the propanolamine chain. |

| -CH(OH)- | ~4.4 | m | Methine proton of the propanolamine chain. |

| -CH₂-N- | ~3.2 | m | Part of the propanolamine chain. |

| -NH- | Broad singlet | s (broad) | Position can be variable and may exchange with D₂O. |

| -OH | Broad singlet | s (broad) | Position can be variable and may exchange with D₂O. |

| Isopropyl-d7 Protons | Absent | - | Absence of signals confirms deuteration of the isopropyl group. |

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Naphthalene C | ~100 - 155 | Chemical shifts are altered by the C4-sulfoxy group. C4 is expected to be significantly shifted. |

| -O-CH₂- | ~70 | Part of the propanolamine chain. |

| -CH(OH)- | ~68 | Part of the propanolamine chain. |

| -CH₂-N- | ~50 | Part of the propanolamine chain. |

| Isopropyl-d7 Carbons | Weak/Absent | Signals for deuterated carbons are typically weak, broadened, and split into multiplets due to C-D coupling. |

Utilization of Deuterium Labeling for Signal Simplification and Assignment

Deuterium (²H) labeling is a powerful technique in NMR spectroscopy that is intentionally used to simplify complex spectra and facilitate unambiguous signal assignment. libretexts.org Since deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H) and a spin quantum number of 1, it is not observed in a standard ¹H NMR experiment. This property is exploited in the analysis of this compound.

The primary benefits of the d7-label on the isopropyl group are:

Signal Removal: The most direct consequence is the complete removal of the signals corresponding to the seven protons of the isopropyl group from the ¹H NMR spectrum. In the parent compound, the six methyl protons produce a large doublet, and the methine proton contributes to a complex multiplet, often overlapping with other signals. The elimination of these signals significantly declutters the aliphatic region of the spectrum.

Decoupling and Simplification of Multiplicity: Protons on adjacent carbons exhibit spin-spin coupling, which splits their signals into multiplets according to the n+1 rule. By replacing the isopropyl protons with deuterium, the coupling between the isopropyl methine proton and the adjacent methine proton of the propanolamine chain is removed. This simplifies the signal of the remaining CH-N proton, making its identification and assignment more straightforward.

Unambiguous Assignment: With a less crowded and simplified spectrum, the remaining signals for the naphthalene and propanolamine chain protons can be assigned with much higher confidence. Techniques such as 2D NMR (e.g., COSY, HSQC) become more powerful as the reduction in signal overlap allows for clearer correlation peaks to be identified, solidifying the complete structural assignment of the molecule.

In essence, the strategic placement of deuterium labels acts as a form of "spectral editing," allowing researchers to focus on specific parts of the molecule and resolve ambiguities that might be present in the complex spectrum of the unlabeled analogue.

Applications in Preclinical and in Vitro Pharmacokinetic and Pharmacodynamic Research Models

In Vitro Permeability and Distribution Studies of Sulfated Metabolites

Assessment of Membrane Permeability in Caco-2 Cell Monolayers or Artificial Membrane Permeability Assays

Caco-2 cell monolayers are a widely accepted in vitro model for predicting intestinal drug absorption in humans. mdpi.com Propranolol (B1214883), the parent compound, is classified as a high-permeability drug and is often used as a reference standard in these assays. mdpi.com The apparent permeability (Papp) of propranolol across Caco-2 monolayers has been reported to be in the range of 1.12 ± 0.05 × 10⁻⁵ to 4.30 ± 0.36 × 10⁻⁵ cm·s⁻¹.

The sulfated metabolite, 4-sulfoxy propranolol, is considerably more water-soluble than propranolol. This increased hydrophilicity would be expected to result in significantly lower passive permeability across Caco-2 cell monolayers compared to the parent drug. The deuteration in rac 4-Sulfoxy Propranolol-d7 Sodium Salt is not expected to significantly alter its permeability characteristics compared to the non-deuterated sulfated metabolite.

Parallel Artificial Membrane Permeability Assays (PAMPA) are another non-cell-based method used to predict passive transcellular permeability. Similar to the Caco-2 model, the high polarity of the sulfoxy metabolite would likely lead to low permeability in a PAMPA assay.

Table 1: Comparative Permeability of Propranolol in Caco-2 Cells

| Compound | Permeability Classification | Apparent Permeability (Papp) (cm/s) |

| Propranolol | High | 1.12 x 10⁻⁵ - 4.30 x 10⁻⁵ |

| rac 4-Sulfoxy Propranolol | Expected to be Low | Data not available |

Note: The permeability of rac 4-Sulfoxy Propranolol is an educated estimation based on its chemical properties and data from the parent compound.

Plasma Protein Binding Characteristics in Preclinical Species (e.g., Rodent, Canine)

Propranolol is known to be highly bound to plasma proteins, primarily to alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.org The extent of binding can vary between species. For instance, in dogs, propranolol exhibits stereoselective binding, with the (+)-enantiomer showing higher oral bioavailability due to stereoselective presystemic hepatic removal of the (-)-enantiomer. nih.gov

The sulfation of propranolol is likely to alter its plasma protein binding characteristics. While specific data for 4-sulfoxy propranolol is scarce, sulfated metabolites, in general, may exhibit different binding profiles compared to their parent compounds. The binding of drugs and their metabolites to plasma proteins is a critical determinant of their distribution and elimination. nih.gov

The deuteration in this compound is unlikely to have a significant impact on its plasma protein binding compared to the non-deuterated form.

Pharmacokinetic Profiling in Animal Models (excluding human trials)

The primary application of this compound in preclinical pharmacokinetic studies is as an internal standard for bioanalytical assays. Its use allows for the precise quantification of propranolol and its non-deuterated metabolites in biological samples from animal models.

Use of this compound as an Analytical Standard in Animal Bioanalysis

In pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for correcting for variations in sample processing and instrument response. Due to its structural similarity and mass difference from the endogenous analytes, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

For example, in a study investigating the pharmacokinetics of propranolol in a thioacetamide-induced fibrotic rat model, a robust LC-MS/MS method was essential for accurate measurement of plasma concentrations. academicjournals.org The use of a deuterated standard like this compound in such studies would enhance the accuracy and precision of the bioanalytical method.

Determination of Excretion Pathways and Metabolite Clearance in Preclinical Species

Studies in dogs have shown that propranolol is extensively metabolized, with metabolites excreted in both urine and bile. nih.gov The major metabolic pathways include glucuronidation and ring oxidation. nih.gov The formation of 4-hydroxypropranolol (B128105), a precursor to 4-sulfoxy propranolol, is a significant pathway. nih.gov

By using this compound as an internal standard, researchers can accurately quantify the excretion of propranolol and its metabolites in preclinical species like rats and dogs. This allows for the determination of clearance rates and the elucidation of primary excretion pathways (renal vs. biliary). In dogs, the stereochemical composition of propranolol metabolites in urine has been determined using stable isotope-labeled compounds, highlighting the importance of such tools in understanding the disposition of the drug. nih.gov

Assessment of Tissue Distribution in Animal Models

Following administration, propranolol distributes to various tissues. Studies in rats have shown that higher concentrations of propranolol are found in the heart, brain, and kidneys. nih.gov The distribution into tissues is influenced by factors such as blood flow and tissue binding. nih.gov

While the tissue distribution of the highly polar 4-sulfoxy propranolol metabolite is expected to be more limited compared to the parent drug, its quantification in different tissues is important for a complete understanding of the drug's disposition. The use of this compound as an internal standard would facilitate the accurate measurement of the sulfated metabolite's concentration in various tissues, providing valuable data on its potential accumulation or specific tissue uptake.

Table 2: Summary of Propranolol Pharmacokinetic Parameters in Preclinical Species

| Species | Key Metabolic Pathways | Major Metabolites | Primary Excretion Routes |

| Dog | Glucuronidation, Ring Oxidation, Side-chain Oxidation | 4-hydroxypropranolol, propranolol glucuronide, naphthoxylactic acid | Urine and Bile |

| Rat | Ring Oxidation, Side-chain Oxidation | 4-hydroxypropranolol, naphthoxylactic acid | Urine |

Note: This table summarizes data for the parent drug, propranolol, which provides a basis for designing studies involving its metabolites.

This compound serves as an indispensable tool in preclinical and in vitro pharmacokinetic and pharmacodynamic research. Although direct experimental data on this specific deuterated metabolite is limited, its utility as a stable isotope-labeled internal standard is paramount for the accurate quantification of propranolol and its metabolites. This enables a deeper understanding of the parent drug's absorption, distribution, metabolism, and excretion in various preclinical models. The inferred properties of low permeability and altered plasma protein binding for the sulfated metabolite, based on data from propranolol, guide the design and interpretation of studies aimed at fully characterizing the disposition of this important β-blocker.

Mechanistic Pharmacodynamic Studies in Cellular and Tissue Models

Ligand Binding Assays to Assess Receptor Interactions of Sulfated Metabolites

Currently, detailed ligand binding assay data for 4'-hydroxypropranolol sulfate (B86663) at beta-adrenergic receptors are not extensively available in published literature. However, the pharmacological activity of this metabolite has been inferred from functional studies. These studies indicate a significantly lower affinity for beta-adrenergic receptors compared to propranolol. The substantial decrease in beta-blocking potency, reported to be 100 to 1000 times less than propranolol, strongly suggests a markedly reduced binding affinity to these receptors. nih.gov

For context, propranolol itself is a high-affinity ligand for beta-adrenergic receptors. The active metabolite, 4'-hydroxypropranolol, also demonstrates considerable affinity, with pA2 values of 8.24 for β1-receptors and 8.26 for β2-receptors, indicating a potency comparable to propranolol. medchemexpress.com The addition of a sulfate group to form 4'-hydroxypropranolol sulfate drastically alters the molecule's interaction with the receptor's binding pocket, leading to a significant loss of affinity and, consequently, a reduction in its beta-blocking activity. nih.gov

| Compound | Receptor Type | Reported Activity/Potency |

|---|---|---|

| Propranolol | β1/β2-adrenergic | High-affinity antagonist |

| 4'-Hydroxypropranolol | β1/β2-adrenergic | Potency similar to propranolol (pA2: 8.24 for β1, 8.26 for β2) medchemexpress.com |

| 4'-Hydroxypropranolol Sulfate | β-adrenergic | 100-1000 times less potent than propranolol nih.gov |

Cellular Signaling Pathway Modulation by Propranolol Sulfoxy Metabolites

Direct studies detailing the specific effects of 4'-hydroxypropranolol sulfate on downstream cellular signaling pathways, such as the modulation of cyclic AMP (cAMP) levels, are scarce. However, based on its significantly reduced potency in functional assays, it can be inferred that 4'-hydroxypropranolol sulfate has a minimal impact on beta-adrenoceptor-mediated signaling cascades.

Beta-adrenergic receptor activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. Propranolol, as a potent antagonist, effectively blocks this signaling pathway. Given that 4'-hydroxypropranolol sulfate is a very weak beta-blocker, its ability to antagonize isoproterenol-induced cAMP production would be negligible compared to propranolol. This lack of significant activity on the primary signaling pathway of beta-receptors further supports the characterization of 4'-hydroxypropranolol sulfate as a largely inactive metabolite in terms of beta-blockade.

Functional Assays in Isolated Organs or Tissue Preparations

Functional assays in isolated organs and tissue preparations have been crucial in characterizing the pharmacodynamic profile of 4'-hydroxypropranolol sulfate. Early research established that while the precursor metabolite, 4'-hydroxypropranolol, is a potent beta-adrenoceptor blocking agent with a potency similar to propranolol, the sulfated form is substantially less active. nih.gov

In a key study using a dog model, racemic 4'-hydroxypropranolol sulfate was found to be 100 to 1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent. nih.gov This significant reduction in potency indicates that the sulfation of 4'-hydroxypropranolol effectively terminates the beta-blocking activity of this metabolic pathway. nih.gov Therefore, while 4'-hydroxypropranolol sulfate is a major metabolite of propranolol, its contribution to the therapeutic beta-blocking effects of the parent drug is considered to be minimal. nih.govscbt.com

| Compound | Functional Activity | Potency Comparison |

|---|---|---|

| Propranolol | Beta-adrenergic blockade | High |

| 4'-Hydroxypropranolol | Beta-adrenergic blockade with intrinsic sympathomimetic activity nih.gov | Similar to Propranolol nih.gov |

| 4'-Hydroxypropranolol Sulfate | Weak beta-adrenergic blockade nih.gov | 100-1000 times lower than Propranolol nih.gov |

The Pivotal Role of this compound as a Certified Reference Standard in Advancing Drug Metabolism and Bioanalytical Sciences

In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The journey of a drug from discovery to clinical application is underpinned by rigorous bioanalytical methodologies that quantify the parent drug and its metabolites in biological matrices. A key element in ensuring the quality and accuracy of these methods is the use of certified reference standards. This article focuses exclusively on the chemical compound “this compound” and its critical role as a certified reference standard in the realms of drug metabolism and bioanalytical sciences.

Role As a Certified Reference Standard in Drug Metabolism and Bioanalytical Sciences

The deuterated sodium salt of rac 4-Sulfoxy Propranolol (B1214883), a major non-beta-blocking human metabolite of the widely prescribed beta-blocker Propranolol, serves as an indispensable tool in modern bioanalytical laboratories. nih.gov Its status as a certified reference material (CRM) signifies that it is a highly characterized and stable compound, suitable for use as a calibrator or quality control standard. wikipedia.org The incorporation of seven deuterium (B1214612) atoms (-d7) into its structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

The integrity of data in pharmaceutical research hinges on robust quality control (QC) and quality assurance (QA) practices. Certified reference standards like rac 4-Sulfoxy Propranolol-d7 Sodium Salt are fundamental to these practices.

The use of a certified reference standard is crucial for confirming the identity and assessing the purity of in-house or commercially synthesized batches of the non-labeled metabolite, rac 4-Sulfoxy Propranolol. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to compare the analytical signatures of the working standard against the certified reference material. A Certificate of Analysis (CoA) for a certified reference standard provides a comprehensive profile of the material, including its purity as determined by one or more analytical techniques.

Table 1: Illustrative Certificate of Analysis Data for a Certified Reference Standard

| Parameter | Specification | Result |

|---|---|---|

| Identity | Conforms to structure | Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry |

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | ≥ 99% atom % D | 99.6% atom % D |

| Residual Solvents | ≤ 0.5% | < 0.1% |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

This table is for illustrative purposes and represents typical data found on a Certificate of Analysis for a high-purity certified reference material.

Metrological traceability is a cornerstone of reliable analytical measurements, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. controllab.com Certified reference materials are produced under stringent manufacturing procedures and their certification provides this traceability. wikipedia.org By using this compound, laboratories can ensure that the calibration of their analytical instruments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, is traceable to a higher-order standard. This is a key requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. wikipedia.org The certified value of the reference material, along with its associated uncertainty, is used to establish a reliable calibration curve for the quantification of the non-labeled metabolite.

The development and validation of robust quantitative bioanalytical methods are critical for pharmacokinetic and toxicokinetic studies. This compound, as a stable isotope-labeled internal standard, plays a pivotal role in this process.

During method validation, the precision and accuracy of the assay are rigorously assessed. This is typically done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The use of a deuterated internal standard like this compound helps to minimize variability and improve the precision and accuracy of the measurements. waters.comtandfonline.com The relative standard deviation (%RSD) or coefficient of variation (%CV) is used to express precision, while accuracy is reported as the percentage of the nominal concentration.

Table 2: Representative Precision and Accuracy Data for the Quantification of rac 4-Sulfoxy Propranolol using its d7-labeled Internal Standard

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Intra-day Accuracy (% of Nominal) (n=5) | Inter-day Accuracy (% of Nominal) (n=15) |

|---|---|---|---|---|---|

| Low | 5.0 | 4.2 | 5.1 | 102.3 | 101.5 |

| Medium | 50 | 3.1 | 4.5 | 98.9 | 99.8 |

This table presents illustrative data typical for a validated LC-MS/MS bioanalytical method, demonstrating acceptable precision and accuracy.

Biological matrices such as plasma and urine are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects because they have nearly identical physicochemical properties to the analyte and co-elute chromatographically. waters.com Therefore, any matrix-induced changes in ionization are likely to affect both the analyte and the internal standard to a similar extent, allowing for a reliable ratio-based quantification. The use of this compound as an internal standard is crucial for mitigating the impact of matrix effects in the quantification of the native 4-Sulfoxy Propranolol metabolite.